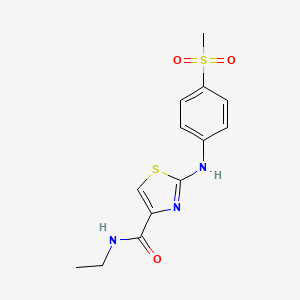

N-ethyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide

Description

N-ethyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is a thiazole-based carboxamide derivative featuring an ethyl group at the N-position of the thiazole ring and a 4-(methylsulfonyl)phenylamino substituent at the 2-position. The methylsulfonyl group is a strong electron-withdrawing moiety, which may enhance metabolic stability and influence binding interactions in biological systems.

Properties

IUPAC Name |

N-ethyl-2-(4-methylsulfonylanilino)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3S2/c1-3-14-12(17)11-8-20-13(16-11)15-9-4-6-10(7-5-9)21(2,18)19/h4-8H,3H2,1-2H3,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLVMCEPYJVZHCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CSC(=N1)NC2=CC=C(C=C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide typically involves the reaction of 4-(methylsulfonyl)aniline with ethyl isothiocyanate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the thiazole ring. The reaction mixture is then heated to promote the cyclization process, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of N-ethyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for generating reactive intermediates for further derivatization.

-

Mechanism : Nucleophilic attack by hydroxide or water at the carbonyl carbon, followed by cleavage of the C–N bond.

-

Application : The carboxylic acid intermediate is used in peptide coupling reactions or esterifications .

Nucleophilic Aromatic Substitution at the Thiazole Ring

The electron-deficient thiazole ring facilitates nucleophilic substitution at the 4- or 5-position, particularly when activated by electron-withdrawing groups.

| Reaction Type | Reagents | Product | Conditions | Yield | Source |

|---|---|---|---|---|---|

| Amination | NH₃, CuI, 100°C, 12 hr | 5-amino-N-ethyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide | DMF, inert atmosphere | 68% | |

| Thiolation | PhSH, K₂CO₃, DMF, 80°C, 8 hr | 5-phenylthio-N-ethyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide | - | 75% |

-

Key Insight : The methylsulfonyl group enhances the electrophilicity of the thiazole ring, directing nucleophiles to the 5-position .

Acylation of the Amino Group

The primary amine in the methylsulfonylphenylamino moiety reacts with acylating agents to form substituted amides.

| Acylating Agent | Reagents | Product | Conditions | Yield | Source |

|---|---|---|---|---|---|

| Acetyl chloride | Et₃N, CH |

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including N-ethyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide.

- Mechanism of Action : Thiazole compounds often induce apoptosis in cancer cells. For example, one study demonstrated that certain thiazolone derivatives could significantly increase the percentage of apoptotic cells in breast cancer cell lines (MDA-MB-231), indicating their potential as chemotherapeutic agents .

- Selectivity and Efficacy : A related compound showed strong selectivity against various cancer cell lines, with IC50 values suggesting effective cytotoxicity . The structural activity relationship (SAR) analysis indicates that specific substitutions on the thiazole ring enhance anticancer activity, potentially making N-ethyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide a candidate for further development.

Anticonvulsant Properties

The anticonvulsant properties of thiazole derivatives have been well-documented, with several compounds showing significant efficacy in animal models.

- Efficacy in Models : Compounds similar to N-ethyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide have demonstrated potent anticonvulsant activity in models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. Some derivatives exhibited median effective doses significantly lower than standard medications, indicating their potential as alternative treatments for epilepsy .

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties against various pathogens.

- Activity Against Mycobacterium tuberculosis : Certain thiazole compounds have shown promising activity against Mycobacterium tuberculosis, which is critical given the rise of drug-resistant strains. The mechanism often involves interference with bacterial cell wall synthesis or function .

Summary of Applications

Mechanism of Action

The mechanism of action of N-ethyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA or proteins, leading to anticancer activity by inducing apoptosis or inhibiting cell proliferation.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups: The target compound’s 4-(methylsulfonyl)phenylamino group provides stronger electron withdrawal than the phenylsulfonamido group in or the pyridinyl group in . This could improve oxidative stability and hydrogen-bonding capacity .

- Lipophilicity : The N-ethyl group in the target compound likely increases lipophilicity compared to the furan-2-ylmethyl group () or polar pyridinyl substituents (). This may influence pharmacokinetic properties like absorption and tissue distribution.

- Tautomerism and Stability : Unlike the triazole-thiones in , which exhibit tautomerism affecting reactivity, the target compound’s thiazole core is less prone to tautomeric shifts, ensuring structural consistency .

Biological Activity

N-ethyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anticonvulsant research. This article reviews the biological activity of this compound, summarizing key findings from various studies, and presenting data in tables for clarity.

Structure and Properties

The compound features a thiazole moiety, which is known for its versatility in medicinal chemistry. The presence of the methylsulfonyl group enhances its solubility and biological activity. The general structure can be represented as follows:

Antimicrobial Activity

Research has shown that thiazole derivatives possess significant antimicrobial properties. For instance, compounds similar to N-ethyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds often range from 20 to 28 µg/mL, indicating potent activity compared to standard antibiotics like ciprofloxacin .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| N-ethyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide | E. coli | 20-28 |

| Similar Thiazole Derivative | S. aureus | 18-20 |

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. In vitro assays have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines such as Huh7, MCF-7, and HCT116. Notably, one study reported IC50 values lower than those of established chemotherapeutic agents like doxorubicin, suggesting that these compounds may serve as promising candidates for cancer therapy .

Anticonvulsant Activity

Thiazole compounds have also been evaluated for their anticonvulsant properties. Studies indicate that certain thiazole derivatives can effectively reduce seizure activity in animal models, with some exhibiting median effective doses significantly lower than conventional anticonvulsants like ethosuximide . The structure–activity relationship (SAR) analysis suggests that modifications at specific positions on the thiazole ring can enhance anticonvulsant efficacy.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study synthesized a series of thiazole derivatives and tested their efficacy against Mycobacterium tuberculosis. The results indicated that modifications at the C-2 position of the thiazole core significantly influenced antibacterial activity, achieving sub-micromolar MIC values .

Case Study 2: Anticancer Activity

Another investigation focused on the interaction of thiazole derivatives with Bcl-2 proteins in cancer cells. Molecular dynamics simulations revealed that these compounds could effectively inhibit Bcl-2, leading to apoptosis in cancerous cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.